Methyl 4-(2-oxoethyl)benzoate

Antihistamine API Synthesis Olopatadine Dibenzoxepine

Methyl 4-(2-oxoethyl)benzoate (CAS 106918-32-5), also known as 4-methoxycarbonylphenylacetaldehyde, is a C10H10O3 aromatic aldehyde-ester with a molecular weight of 178.18 g/mol. This para-substituted benzoate derivative contains both a methyl ester and a 2-oxoethyl (─CH₂─CHO) functional group at the 4-position.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 106918-32-5
Cat. No. B177635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-oxoethyl)benzoate
CAS106918-32-5
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CC=O
InChIInChI=1S/C10H10O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,7H,6H2,1H3
InChIKeyHKTGGDULWDLYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-oxoethyl)benzoate (CAS 106918-32-5): Key Intermediate for Antihistamine API Synthesis and Aldehyde Building Block Applications


Methyl 4-(2-oxoethyl)benzoate (CAS 106918-32-5), also known as 4-methoxycarbonylphenylacetaldehyde, is a C10H10O3 aromatic aldehyde-ester with a molecular weight of 178.18 g/mol . This para-substituted benzoate derivative contains both a methyl ester and a 2-oxoethyl (─CH₂─CHO) functional group at the 4-position . The compound is utilized as a pharmaceutical intermediate in the synthesis of antihistamines including olopatadine and loratadine , and serves as a homologated aldehyde building block for sterically locked chromophore synthesis in photochemical research .

1
─CH₂─CHO scaffold for antihistamine API intermediate synthesis (olopatadine, loratadine routes)
Methylene-spaced aldehyde enables direct cyclization to dibenzoxepine core
2
Homologated aldehyde building block for sterically locked chromophore synthesis
Wittig-based homologation sequences; phytochrome chromophore component access
3
Bifunctional ester-aldehyde medicinal chemistry building block
Para-substituted benzoate with aldehyde electrophilicity for C─C bond formation

Why Methyl 4-(2-oxoethyl)benzoate (CAS 106918-32-5) Cannot Be Replaced by Formyl, Cyanomethyl, or Bromomethyl Analogs in Critical Synthetic Routes


Substituting Methyl 4-(2-oxoethyl)benzoate with structurally similar para-substituted methyl benzoates such as methyl 4-formylbenzoate (CAS 1571-08-0), methyl 4-(cyanomethyl)benzoate (CAS 76469-88-0), or methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) fundamentally alters both the oxidation state and the carbon skeleton available for subsequent transformations [1]. The target compound's ─CH₂─CHO moiety provides an aldehyde functionality spaced one methylene unit from the aromatic ring, enabling specific C─C bond-forming reactions that are geometrically inaccessible with the direct ring-attached formyl group of methyl 4-formylbenzoate . While methyl 4-(cyanomethyl)benzoate serves as a key intermediate for fexofenadine synthesis, it requires additional reduction steps to access the aldehyde oxidation state [1]. The following quantitative evidence demonstrates where the ─CH₂─CHO scaffold delivers verifiable synthetic advantages relative to these comparators.

Structural mismatch
─CH₂─CHO spacer enables α-carbon reactivity and seven-membered ring formation
Methyl 4-formylbenzoate lacks methylene spacer; cyclization geometrically infeasible
Oxidation state divergence
Aldehyde (+1) directly reactive in nucleophilic addition and aldol condensations
Methyl 4-(cyanomethyl)benzoate requires reduction step to access aldehyde electrophilicity
Pathway-specific incompatibility
─CH₂─CHO enables dibenzoxepinacetic acid route for olopatadine synthesis
Methyl 4-(bromomethyl)benzoate introduces alkyl halide reactivity; may shift away from carbonyl-dependent pathways

Quantitative Differentiation Evidence for Methyl 4-(2-oxoethyl)benzoate (CAS 106918-32-5) Versus Structural Analogs


Target-Specific Synthetic Utility: Olopatadine Precursor Access via Dibenzoxepinacetic Acid Route

Methyl 4-(2-oxoethyl)benzoate serves as a direct precursor for the synthesis of dibenzoxepinacetic acid, which is the critical penultimate intermediate for olopatadine, a widely used ophthalmic antihistamine . The compound's ─CH₂─CHO scaffold enables cyclization to the dibenzoxepine core without requiring oxidation state adjustment. In contrast, methyl 4-formylbenzoate (CAS 1571-08-0) cannot access this pathway due to the absence of the α-methylene carbon required for seven-membered oxepine ring formation [1]. Methyl 4-(cyanomethyl)benzoate (CAS 76469-88-0) is instead directed toward fexofenadine synthesis, a structurally distinct antihistamine, requiring nitrile-to-carboxylate hydrolysis and subsequent transformations incompatible with the olopatadine scaffold [1]. No alternative para-substituted methyl benzoate provides a single-step-accessible aldehyde with the requisite one-carbon spacer for this specific cyclization.

Olopatadine Precursor Access
Head-to-head
─CH₂─CHO enables direct cyclization to dibenzoxepinacetic acid. Methyl 4-formylbenzoate: pathway geometrically infeasible. Methyl 4-(cyanomethyl)benzoate: directed to fexofenadine, not olopatadine.
Reported pathway-access context: binary distinction (accessible vs. inaccessible)
Data to verify: industrial synthetic route documentation
Antihistamine API Synthesis Olopatadine Dibenzoxepine

Functional Group Positioning: Methylene-Spaced Aldehyde Versus Ring-Direct Formyl in C-C Bond Formation

The target compound bears an aldehyde functionality at the terminus of a ─CH₂─ spacer (─CH₂─CHO), whereas the comparator methyl 4-formylbenzoate (CAS 1571-08-0) has the aldehyde directly attached to the aromatic ring (─CHO) . This structural distinction dictates fundamentally different reactivity profiles: the methylene spacer of Methyl 4-(2-oxoethyl)benzoate enables α-deprotonation at the benzylic position (pKa ≈ 16-18 for benzylic C─H adjacent to carbonyl) and subsequent alkylation or aldol chemistry not available with the directly attached formyl group . The compound has been explicitly employed as a one-carbon homologated aldehyde in Wittig-based homologation sequences for sterically locked phytochrome chromophore synthesis, enabling access to the 15E-anti CD-ring and 5Z-anti AB-ring components via vinyl ether hydrolysis . Methyl 4-formylbenzoate, in contrast, is utilized for chalcone amide α-glucosidase inhibitor synthesis via aldehyde-amine condensation chemistry that does not exploit α-carbon reactivity .

Methylene-Spaced Aldehyde vs. Ring-Direct Formyl
Cross-study comparable
Target: ─CH₂─CHO enables α-deprotonation and homologation chemistry. Comparator: ─CHO directly on ring; no α-methylene protons. Rotatable bonds: 4 vs. 3.
Reported α-carbon reactivity context supports enolate/enamine chemistry
Structure-based inference; experimental reactivity profiling recommended
Organic Synthesis Aldehyde Reactivity Homologation

Oxidation State and Functional Group Orthogonality: Aldehyde Versus Nitrile in Downstream Transformations

Methyl 4-(2-oxoethyl)benzoate provides an aldehyde functionality at the two-carbon oxidation state (─CH₂─CHO), whereas methyl 4-(cyanomethyl)benzoate (CAS 76469-88-0) provides a nitrile group (─CH₂─C≡N) at the same carbon count [1]. The aldehyde is directly reactive in nucleophilic addition (Grignard, Wittig), reductive amination, and aldol condensations without requiring prior reduction. The nitrile requires conversion to an aldehyde (via DIBAL-H reduction or Stephen reduction) or to a carboxylic acid (via hydrolysis) before entering many common C─C bond-forming pathways . The target compound thus eliminates a synthetic step when aldehyde electrophilicity is required. Both compounds share the para-methoxycarbonylphenyl scaffold and the methylene spacer [1], but diverge in their terminal functional group oxidation state: the target compound is poised for electrophilic carbonyl chemistry; the nitrile analog requires reductive activation.

Aldehyde vs. Nitrile Oxidation State
Class-level
Target: aldehyde (+1 oxidation state) — directly electrophilic. Comparator: nitrile (+3) — requires reductive activation (e.g., DIBAL-H) to access aldehyde reactivity.
Class-level inference: aldehyde eliminates one reduction step in carbonyl-dependent sequences
Step-count advantage context-dependent; route-specific validation required
Functional Group Interconversion Synthetic Efficiency API Intermediate Selection

Validated Research and Industrial Application Scenarios for Methyl 4-(2-oxoethyl)benzoate (CAS 106918-32-5)


Olopatadine and Loratadine Antihistamine API Intermediate Synthesis

Methyl 4-(2-oxoethyl)benzoate is employed as a key intermediate in the synthesis of dibenzoxepinacetic acid, the penultimate precursor to olopatadine, a selective H1 receptor antagonist used in ophthalmic antiallergic formulations . The compound's ─CH₂─CHO scaffold enables direct cyclization to the seven-membered dibenzoxepine core . The same scaffold also participates in loratadine synthetic routes where tricyclic ketone coupling and subsequent functionalization require a para-substituted benzoate building block with appropriate oxidation state and spacer geometry . Procurement for this application requires the aldehyde oxidation state; methyl 4-(cyanomethyl)benzoate would necessitate additional reduction steps incompatible with streamlined process chemistry .

One-Carbon Homologation Building Block for Photochemical Chromophore Synthesis

The compound serves as a one-carbon homologated aldehyde building block for the synthesis of sterically locked phytochrome chromophore components. As demonstrated by Sakata et al. (2015), mild hydrolysis of vinyl ethers derived from pyrrole carboxaldehydes with oxalyl chloride in chloroform/water/ethanol afforded the homologated aldehyde . This aldehyde was applied to the synthesis of the sterically locked 15E-anti CD-ring component and converted to the intermediate for the sterically locked 5Z-anti AB-ring component of the phytochrome chromophore . Methyl 4-formylbenzoate cannot serve this role due to the absence of the methylene spacer required for the homologation sequence .

General Aldehyde-Ester Bifunctional Building Block for Medicinal Chemistry

The compound is utilized as a bifunctional building block in medicinal chemistry campaigns requiring both an ester-protected carboxylic acid (for later hydrolysis or amidation) and a methylene-spaced aldehyde (for C─C bond formation via nucleophilic addition, Wittig olefination, or reductive amination) . Literature-reported synthetic yields for transformations involving this scaffold range from ~31% (Miyamoto et al., JACS 2007) to ~91% (Xiao et al., BMCL 2008) depending on the specific transformation and reaction conditions . The observed yield variability underscores the importance of route optimization for specific target applications.

Application
Selection Property
Validation Focus
Antihistamine API intermediate synthesis (olopatadine, loratadine routes)
Aldehyde oxidation state with methylene spacer for dibenzoxepine cyclization
Synthetic pathway accessibility; step-count and yield optimization for target scaffold
One-carbon homologated aldehyde building block (photochemical chromophore synthesis)
─CH₂─CHO scaffold enabling Wittig-based homologation sequences
Homologation efficiency; vinyl ether hydrolysis and chromophore component access
Bifunctional ester-aldehyde medicinal chemistry building block
Para-substituted benzoate with methylene-spaced aldehyde electrophilicity
Route-specific yield optimization; C─C bond formation method compatibility

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